molecular formula C39H46O9 B12312729 [4,16-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate

[4,16-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate

Cat. No.: B12312729
M. Wt: 658.8 g/mol
InChI Key: DGVWCAONVNVPRJ-NTCAYCPXSA-N
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Description

[4,16-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[106102,1005,9015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate is a complex organic compound featuring multiple functional groups, including acetoxy, hydroxy, and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,16-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate can be approached through a multi-step synthetic route. The key steps may include:

    Formation of the pentacyclic core: This can be achieved through a series of cyclization reactions starting from a suitable polycyclic precursor.

    Introduction of the furan ring: This step involves the functionalization of the core structure with a furan ring, possibly through a Diels-Alder reaction.

    Acetylation and hydroxylation:

    Esterification: The final step involves the esterification of the hydroxyl group with (E)-3-phenylprop-2-enoic acid.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ester and acetoxy groups can be reduced to alcohols.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

    Hydrolysis: The ester and acetoxy groups can be hydrolyzed to form carboxylic acids and alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic or basic conditions using HCl (Hydrochloric acid) or NaOH (Sodium hydroxide).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted furan derivatives.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent due to its bioactive functional groups.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of [4,16-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [4,16-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate: Similar compounds may include other polycyclic compounds with furan rings and acetoxy groups.

Uniqueness

    Structural Complexity: The unique combination of a pentacyclic core, furan ring, and multiple functional groups sets it apart from other compounds.

    Functional Diversity:

Properties

Molecular Formula

C39H46O9

Molecular Weight

658.8 g/mol

IUPAC Name

[4,16-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C39H46O9/c1-22(40)46-29-19-31(48-32(42)15-12-24-10-8-7-9-11-24)39(6)28-18-30(47-23(2)41)37(4)26(25-16-17-44-20-25)13-14-27(37)38(28,5)35(43)33-34(39)36(29,3)21-45-33/h7-12,14-17,20,26,28-31,33-35,43H,13,18-19,21H2,1-6H3/b15-12+

InChI Key

DGVWCAONVNVPRJ-NTCAYCPXSA-N

Isomeric SMILES

CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)OC(=O)/C=C/C7=CC=CC=C7)C

Canonical SMILES

CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)OC(=O)C=CC7=CC=CC=C7)C

Origin of Product

United States

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